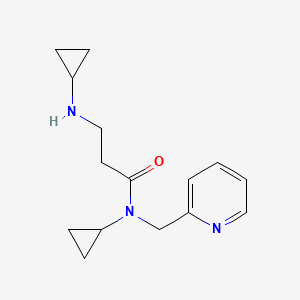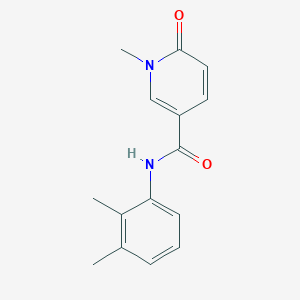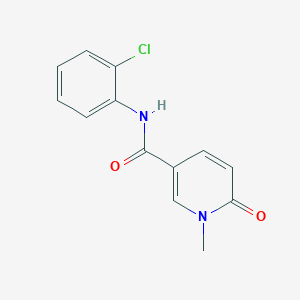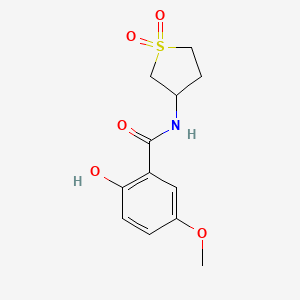
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects.
Mechanism of Action
As mentioned earlier, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA in the brain, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
The effects of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide on the brain and body are complex and multifaceted. In addition to its effects on GABA levels, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a range of physiological and biochemical consequences, such as altering synaptic plasticity, regulating mood and emotion, and modulating reward and motivation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a research tool is its high potency and specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on various physiological and behavioral processes. However, one limitation of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over extended periods of time.
Future Directions
There are several potential future directions for research on N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential as a treatment for drug addiction, particularly for stimulant drugs such as cocaine and methamphetamine. N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce drug-seeking behavior in preclinical models of addiction, suggesting that it may be a promising therapeutic option. Another potential direction is the use of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide as a tool for studying the role of GABA in various neurological disorders, such as epilepsy and anxiety. Finally, there is also interest in developing more potent and longer-lasting versions of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide involves several steps, starting with the reaction of cyclopropanecarboxylic acid with pyridine-2-methanol to form the corresponding ester. This ester is then reacted with cyclopropylamine to form the amide, which is further cyclized to form the final product.
Scientific Research Applications
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, anxiety, and addiction. In these studies, N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent anticonvulsant, anxiolytic, and anti-addictive effects, suggesting that it may be a promising treatment for these conditions.
properties
IUPAC Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(8-10-17-12-4-5-12)18(14-6-7-14)11-13-3-1-2-9-16-13/h1-3,9,12,14,17H,4-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKJPZIWDIWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)N(CC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(cyclopropylamino)-N-(pyridin-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[1-(3,4-Difluorophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559533.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
